N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Overview
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is an organic compound characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetamide group at position 4
Mechanism of Action
Target of Action
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect millions of people worldwide and pose significant global health challenges .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to their inhibition . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole derivatives can have diverse pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols in fungi .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei, leading to potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the cyclocondensation of hydrazine derivatives with diketones or β-keto esters. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dinitro-1H-pyrazol-4-yl)acetamide: Differing by the presence of nitro groups, this compound exhibits different reactivity and applications.
N-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains a benzoic acid group instead of an acetamide group, leading to different chemical properties and uses.
Uniqueness
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-7(8-6(3)11)5(2)10-9-4/h1-3H3,(H,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCJEJQTTQLILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357568 | |
Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300731-86-6 | |
Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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